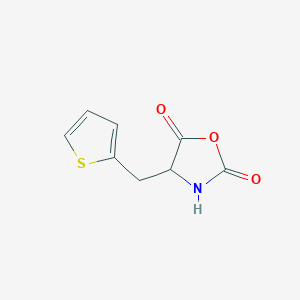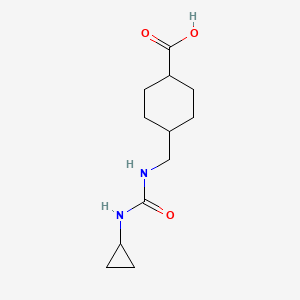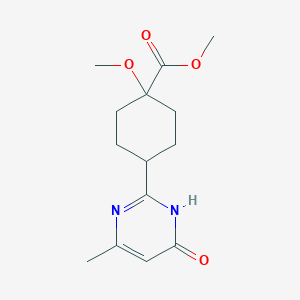![molecular formula C21H24N4O4S B11715382 N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features This compound contains a biphenyl core with a sulfonamide group, a nitro group, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones.
Biphenyl sulfonamides: Compounds with similar biphenyl and sulfonamide structures.
Uniqueness
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and cyano groups, along with the pyrrolidine moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H24N4O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O4S/c22-12-3-15-24(17-16-23-13-1-2-14-23)30(28,29)21-10-6-19(7-11-21)18-4-8-20(9-5-18)25(26)27/h4-11H,1-3,13-17H2 |
Clave InChI |
GBDMNGZOMMGTFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)



![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

